4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that combines the structural features of fluorene and benzodiazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable fluorenylamine derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. Continuous flow reactors allow for precise control over reaction parameters, leading to improved yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .
Scientific Research Applications
4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Fludiazepam: Another benzodiazepine with similar pharmacological effects.
Nordazepam: A metabolite of diazepam with anxiolytic and sedative properties.
Uniqueness
4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its combination of fluorene and benzodiazepine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H20N2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C25H20N2/c1-3-8-21-17(6-1)14-20-15-18(11-12-22(20)21)25-24-10-5-13-27(24)23-9-4-2-7-19(23)16-26-25/h1-13,15,25-26H,14,16H2 |
InChI Key |
XKELCQNIGDHOON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4C5=CC=CN5C6=CC=CC=C6CN4 |
Origin of Product |
United States |
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